2-(1,3-Thiazol-2-yl)ethyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Thiazol-2-yl)ethyl methanesulfonate is an organic compound with the molecular formula C6H9NO3S2 and a molecular weight of 207.27 g/mol . This compound features a thiazole ring, which is known for its diverse biological activities . It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets, such as topoisomerase ii .
Mode of Action
Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Result of Action
Some thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-2-yl)ethyl methanesulfonate typically involves the reaction of 2-(1,3-thiazol-2-yl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process is often automated to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Thiazol-2-yl)ethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The thiazole ring can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the nucleophile or oxidizing/reducing agent used. For example, reaction with sodium azide yields 2-(1,3-thiazol-2-yl)ethyl azide, while reaction with potassium thiocyanate produces 2-(1,3-thiazol-2-yl)ethyl thiocyanate .
Scientific Research Applications
2-(1,3-Thiazol-2-yl)ethyl methanesulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Thiazol-2-yl)ethanol: This compound is a precursor in the synthesis of 2-(1,3-Thiazol-2-yl)ethyl methanesulfonate and shares similar chemical properties.
2-(1,3-Thiazol-2-yl)ethyl azide: Formed by nucleophilic substitution of the methanesulfonate group with sodium azide.
2-(1,3-Thiazol-2-yl)ethyl thiocyanate: Produced by reaction with potassium thiocyanate.
Uniqueness
This compound is unique due to its versatile reactivity and the presence of both a thiazole ring and a methanesulfonate group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .
Properties
IUPAC Name |
2-(1,3-thiazol-2-yl)ethyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S2/c1-12(8,9)10-4-2-6-7-3-5-11-6/h3,5H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLMUVRPIVKRRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1=NC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245520-16-4 |
Source
|
Record name | 2-(1,3-thiazol-2-yl)ethyl methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.